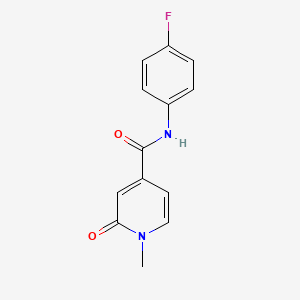
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the pyridine family and has a molecular formula of C13H12N2O2. DMAP has been widely used in various fields such as pharmaceuticals, organic synthesis, and material science due to its unique properties and versatile applications.
作用機序
The mechanism of action of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is mainly attributed to its ability to act as a nucleophilic catalyst. N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide can coordinate with various electrophiles such as carboxylic acids, anhydrides, and acyl chlorides, which enhances the reactivity of these compounds and promotes the formation of the desired products. N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide can also act as a Lewis base, which facilitates the activation of various electrophiles and enhances the catalytic activity of the compound.
Biochemical and Physiological Effects:
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to have minimal biochemical and physiological effects in vivo. Studies have shown that N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is rapidly metabolized and excreted from the body, and does not accumulate in the tissues. However, N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to have some cytotoxic effects in vitro, which may limit its applications in certain fields of research.
実験室実験の利点と制限
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has several advantages as a catalyst in laboratory experiments. It is a readily available and inexpensive compound, which makes it a cost-effective option for various applications. N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is also a stable compound, which can be stored for long periods without significant degradation. However, N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has some limitations as a catalyst, such as its low solubility in certain solvents and its potential cytotoxic effects.
将来の方向性
There are several potential future directions for the research on N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One potential direction is the exploration of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide as a catalyst for new organic synthesis reactions. Another potential direction is the modification of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide to enhance its catalytic activity and selectivity. Furthermore, the potential applications of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in material science and drug discovery should be further explored. Overall, N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has significant potential for various applications in scientific research, and further studies are warranted to fully explore its capabilities.
合成法
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide can be synthesized through various methods, including the reaction of 2-cyanopyridine with dimethylamine and formaldehyde. The reaction can be catalyzed by various catalysts such as zinc chloride, aluminum chloride, and boron trifluoride. The yield of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been used as a key intermediate in the synthesis of various drugs such as antihistamines, antimalarials, and antiviral agents. N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has also been used as a catalyst in organic synthesis reactions, such as esterification, amidation, and acylation reactions. Furthermore, N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been explored for its potential applications in material science, such as the synthesis of metal-organic frameworks and the modification of surfaces.
特性
IUPAC Name |
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-7-5-12(8-13(16)18)14(19)17(2)10-11-4-3-6-15-9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAKOGNYGZCXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)
![Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate](/img/structure/B6628688.png)
![2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)


![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)

![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)

![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)